N-benzyl-2-ethylpiperidine-1-carbothioamide
Description
Contextualization of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry and Chemical Biology
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the fields of synthetic organic chemistry and chemical biology. researchgate.netresearchgate.netnih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and natural alkaloids. encyclopedia.pubarizona.edu The structural and physicochemical properties of the piperidine scaffold make it a highly versatile building block in drug design. nbinno.comthieme-connect.com
Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to:
Anticancer: Certain piperidine-containing compounds have shown efficacy in inhibiting cancer cell growth.
Antiviral, Antimalarial, Antimicrobial, and Antifungal: The piperidine nucleus is a key component in various agents developed to combat infectious diseases. researchgate.net
Neurological and Psychiatric Disorders: Derivatives of piperidine are utilized as analgesics, antipsychotics, and in the treatment of Alzheimer's disease. encyclopedia.pubijnrd.org
Cardiovascular and Inflammatory Conditions: The scaffold is also found in antihypertensive and anti-inflammatory drugs. researchgate.net
The utility of the piperidine moiety stems from its ability to introduce a three-dimensional character to a molecule, which can enhance its binding affinity and selectivity for biological targets. thieme-connect.com Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SARs) to optimize the therapeutic properties of a drug candidate. nbinno.com Chiral piperidine scaffolds, in particular, are of significant interest as they can lead to improved pharmacokinetic properties and reduced toxicity. thieme-connect.comresearchgate.net
Overview of Carbothioamide Functionality in Modern Molecular Design
The carbothioamide group, also known as a thiourea (B124793) derivative, is a functional group that has demonstrated significant potential in modern molecular design and medicinal chemistry. mdpi.com This moiety is recognized for its diverse biological activities and its ability to participate in various chemical interactions. acs.orgnih.govnih.gov
Compounds containing the carbothioamide functionality have been investigated for a range of therapeutic applications, including:
Anticancer Agents: Carbothioamide derivatives have been shown to possess anticancer properties. acs.orgnih.gov
Antimicrobial and Antiviral Activity: This functional group is a key feature in a number of compounds with demonstrated antibacterial, antifungal, and antiviral effects. nih.govresearchgate.net
Enzyme Inhibition: Carbothioamides have been identified as inhibitors of various enzymes, such as carbonic anhydrase and 15-lipoxygenase, which are implicated in several diseases. mdpi.comnih.gov
Anti-inflammatory and Analgesic Effects: Research has indicated the potential for carbothioamide-containing molecules to act as anti-inflammatory and pain-relieving agents. nih.gov
The biological activity of carbothioamides is often attributed to the presence of the sulfur and nitrogen atoms, which can act as hydrogen bond donors and acceptors, and can also chelate metal ions. This allows for strong interactions with biological targets. The synthesis of molecules containing this functional group is often straightforward and cost-effective. nih.gov
Rationale for the Academic Investigation of N-benzyl-2-ethylpiperidine-1-carbothioamide
The academic investigation of this compound is predicated on the principle of molecular hybridization, a strategy in drug discovery that combines two or more pharmacophoric units to create a new hybrid compound with potentially enhanced or novel biological activities. In this case, the N-benzylpiperidine moiety and the carbothioamide group are the two key components.
The carbothioamide functionality, as previously discussed, is a versatile pharmacophore with a wide range of biological activities. By incorporating this group into the N-benzylpiperidine scaffold, researchers aim to create a novel molecule with a unique biological profile.
The rationale for investigating this specific compound can be summarized as follows:
Synergistic or Enhanced Activity: The combination of the two moieties may lead to a synergistic effect, resulting in a compound with greater potency than the individual components.
Novelty in Chemical Space: The synthesis of this compound contributes to the exploration of novel chemical entities, which is crucial for the discovery of new drug leads.
Structure-Activity Relationship (SAR) Studies: This compound can serve as a template for the synthesis of a library of related derivatives, allowing for a systematic investigation of how structural modifications impact biological activity. This is a fundamental aspect of rational drug design. nih.gov
Scope and Objectives of Scholarly Research on this compound
The scholarly research on this compound and its analogues is likely to encompass a multidisciplinary approach, with the following scope and objectives:
Scope:
Synthesis and Characterization: The primary scope involves the development of efficient synthetic routes to this compound and its derivatives. This includes the purification and structural elucidation of the synthesized compounds using various analytical techniques.
Biological Evaluation: The synthesized compounds would be screened for a wide range of biological activities, guided by the known properties of the piperidine and carbothioamide scaffolds. This could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Computational Studies: In silico methods, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding modes of these compounds with specific biological targets and to understand the structural basis of their activity. mdpi.com
Objectives:
Identification of Lead Compounds: The primary objective is to identify novel compounds with significant and selective biological activity that could serve as leads for further drug development.
Elucidation of Mechanism of Action: A key goal is to determine the specific biological targets and pathways through which these compounds exert their effects.
Establishment of Structure-Activity Relationships (SAR): Researchers would aim to establish clear relationships between the chemical structure of the synthesized compounds and their biological activity, which is essential for the optimization of lead compounds.
Assessment of Drug-like Properties: Initial assessment of the physicochemical and pharmacokinetic properties of the most promising compounds would be an important objective to evaluate their potential as drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-ethylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-2-14-10-6-7-11-17(14)15(18)16-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWUKVNDWBVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412521 | |
| Record name | N-Benzyl-2-ethylpiperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-37-2 | |
| Record name | N-Benzyl-2-ethylpiperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for N Benzyl 2 Ethylpiperidine 1 Carbothioamide
Retrosynthetic Analysis and Strategic Disconnections of N-benzyl-2-ethylpiperidine-1-carbothioamide
A logical retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most evident disconnection is at the C-N bond of the carbothioamide moiety. This bond can be readily formed by the reaction of a secondary amine with an isothiocyanate. This leads to two key synthons: 2-ethylpiperidine (B74283) and benzyl (B1604629) isothiocyanate.
A further disconnection of the 2-ethylpiperidine ring reveals several potential synthetic pathways. A C-N bond disconnection within the ring could lead to a linear amino-aldehyde or amino-ketone precursor that can be cyclized. Alternatively, a C-C bond disconnection breaking the ethyl group from the piperidine (B6355638) ring suggests a strategy involving the alkylation of a pre-formed piperidine or a piperidine precursor. A common and effective strategy for constructing the 2-substituted piperidine ring involves the reduction of a corresponding substituted pyridine (B92270). researchgate.netnih.gov This approach simplifies the retrosynthesis to 2-ethylpyridine (B127773), a readily available starting material.
Development and Optimization of Multi-step Synthetic Routes
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The primary challenges lie in the efficient construction of the 2-ethylpiperidine core and the subsequent installation of the N-benzylcarbothioamide group.
The introduction of the ethyl group at the 2-position of the piperidine ring is a critical carbon-carbon bond forming step. One robust method involves the alkylation of a pyridine precursor. For instance, 2-ethylpyridine can be synthesized via the reaction of 2-picoline (2-methylpyridine) with a methylating agent after deprotonation.
Alternatively, direct alkylation of a protected piperidine enamine, such as a Stork enamine, with an ethyl halide represents a viable, though potentially less regioselective, approach. wikipedia.org More advanced methods could involve the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion derived from a 4-hydroxybutylaziridine with an organocopper reagent, which allows for precise regio- and stereoselective carbon-carbon bond formation. researchgate.net
The construction of the 2-ethylpiperidine ring is arguably the most crucial phase of the synthesis. A prevalent and industrially scalable method is the hydrogenation of a corresponding 2-ethylpyridine. wikipedia.org This reduction can be achieved using various catalytic systems, such as platinum oxide (Adam's catalyst) or rhodium on carbon, under hydrogen pressure. researchgate.netnih.gov
Another approach involves cyclization reactions. For example, a 1,5-dicarbonyl compound or its equivalent can undergo a double reductive amination with an amine source to form the piperidine ring. rsc.orgnih.gov This strategy offers the potential to build multiple stereocenters during the ring-forming step. Aza-Diels-Alder reactions or intramolecular Michael additions are also powerful methodologies for constructing substituted piperidine rings. nih.gov
The final step in the proposed synthesis is the installation of the carbothioamide moiety. This is typically achieved through the reaction of the secondary amine, 2-ethylpiperidine, with benzyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions. cdnsciencepub.comnih.gov The amine nucleophilically attacks the electrophilic carbon of the isothiocyanate, leading to the desired this compound.
The reaction conditions can be optimized for efficiency and yield. A variety of solvents can be used, and in some cases, the reaction can be performed neat (solvent-free), which aligns with green chemistry principles. nih.gov
Table 1: Illustrative Conditions for Carbothioamide Formation
| Entry | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Dichloromethane (B109758) | 25 | 4 | 92 |
| 2 | Tetrahydrofuran | 25 | 6 | 89 |
| 3 | Acetonitrile (B52724) | 50 | 2 | 95 |
| 4 | Neat (Solvent-free) | 25 | 1 | 98 |
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of catalysts, solvents, and energy sources.
For the heterocyclic ring construction, replacing traditional heavy metal catalysts for pyridine hydrogenation with more sustainable alternatives is a primary goal. The use of catalytic systems that operate under milder conditions (lower pressure and temperature) would also contribute to energy efficiency. nih.gov
In the carbothioamide formation step, solvent-free conditions, potentially utilizing mechanochemistry (ball milling), can eliminate the need for volatile organic solvents, simplify workup procedures, and often lead to higher yields in shorter reaction times. nih.govtandfonline.com The use of bio-derived solvents like ethyl lactate (B86563) or glycerol (B35011) could also be explored as greener alternatives to conventional solvents. monash.edu Microwave-assisted synthesis is another green technique that can accelerate reaction rates and reduce energy consumption for various steps in the synthesis of heterocyclic compounds. rasayanjournal.co.inresearchgate.net
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
This compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The synthesis of single enantiomers requires a stereoselective approach.
One of the most effective methods for achieving this is the asymmetric hydrogenation of a 2-ethylpyridine precursor. This can be accomplished by forming a pyridinium (B92312) salt and using a chiral catalyst, such as an iridium complex with a chiral ligand like MeO-BoQPhos. acs.orgnih.gov This method has been shown to produce enantioenriched 2-alkylpiperidines with high enantiomeric excess.
Alternatively, a chiral auxiliary approach can be employed. For example, a chiral sulfinamide can be used to direct the stereoselective addition of an ethyl group to an imine precursor, followed by cyclization to form the piperidine ring with high diastereoselectivity. researchgate.net Biocatalytic methods, such as the use of transaminases for the asymmetric amination of a ketone precursor followed by spontaneous cyclization, offer a green and highly selective route to chiral 2-substituted piperidines. acs.org
Table 2: Comparison of Potential Stereoselective Methods for 2-Ethylpiperidine Synthesis
| Method | Chiral Source | Typical Reagents | Hypothetical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Chiral Catalyst | [Ir(COD)Cl]₂, Chiral Ligand, H₂ | >95% |
| Chiral Auxiliary | Auxiliary Group | Ellman's Auxiliary, Organometallic Reagent | >98% (d.r.) |
| Biocatalysis | Enzyme | Transaminase, Amine Donor | >99% |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net Once the desired chirality is established, the auxiliary can be removed. wikipedia.org For the synthesis of the chiral 2-ethylpiperidine core, a common strategy involves the use of chiral auxiliaries derived from readily available natural sources like amino acids or camphor. researchgate.net
One established approach is the use of N-sulfinylimines as chiral auxiliaries. For instance, enantiopure tert-butanesulfinamide can be condensed with a suitable aldehyde to form a chiral N-sulfinylimine. The addition of a nucleophile to this imine proceeds with high diastereoselectivity, controlled by the bulky auxiliary. Subsequent removal of the sulfinyl group yields the chiral amine. digitellinc.comresearchgate.net While not described for 2-ethylpiperidine specifically, this methodology is a powerful tool for the asymmetric synthesis of 2-substituted piperidines. researchgate.net
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | wikipedia.orgresearchgate.net |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.orgresearchgate.net |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | digitellinc.comresearchgate.net |
Asymmetric Catalysis in Carbothioamide Formation
Asymmetric catalysis offers a more atom-economical approach to establishing chirality. For the 2-ethylpiperidine core, the asymmetric hydrogenation of a corresponding 2-ethylpyridine or its derivative is a viable strategy. Iridium-based catalysts featuring chiral ligands have been successfully employed for the enantioselective hydrogenation of 2-alkylpyridines, achieving high levels of enantioselectivity. nih.gov This method provides direct access to enantioenriched 2-alkyl piperidines. nih.gov
The formation of the carbothioamide linkage itself is typically not a stereocenter-forming reaction. It is generally achieved by reacting the secondary amine (N-benzyl-2-ethylpiperidine) with a thiocarbonyl transfer reagent, such as a thiophosgene (B130339) equivalent or an isothiocyanate. For the target molecule, this would involve reacting N-benzyl-2-ethylpiperidine with benzyl isothiocyanate. Asymmetric catalysis would therefore be focused on the prior synthesis of the chiral piperidine precursor.
Post-Synthetic Derivatization and Functionalization Strategies of this compound
Post-synthetic modification allows for the generation of a library of analogs for structure-activity relationship studies. The this compound scaffold offers three main sites for derivatization: the N-benzyl group, the piperidine core, and the carbothioamide linkage.
Modifications on the N-Benzyl Group
The N-benzyl group is a common motif in medicinal chemistry, often utilized to fine-tune physicochemical properties or interact with biological targets. nih.gov
Substitution on the Benzyl Ring: The aromatic ring of the benzyl group can be readily functionalized using standard electrophilic aromatic substitution reactions to introduce a wide variety of substituents (e.g., halogens, nitro, alkyl, alkoxy groups).
Debenzylation: The benzyl group can be removed via catalytic hydrogenation, a process known as debenzylation. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. google.com This would unmask the secondary amine on the piperidine ring, allowing for the introduction of different N-substituents.
Functionalization of the Piperidine Core
The functionalization of a pre-existing piperidine ring is a significant area of synthetic chemistry. researchgate.net
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds. For piperidines, rhodium-catalyzed C-H insertion reactions can introduce substituents at various positions on the ring, with the regioselectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov The C2 and C4 positions are often targeted. nih.gov Photoredox catalysis has also been employed for the α-amino C–H arylation of piperidines. nih.gov
Alkylation: The piperidine ring can be alkylated at the 3-position via an enamine intermediate. This involves converting the N-substituted piperidine into an enamine, which can then react with an alkyl halide. odu.edu
Chemical Transformations of the Carbothioamide Linkage
The carbothioamide group (R-NH-C(=S)-NR'R'') is a versatile functional group capable of several chemical transformations.
S-Alkylation: The sulfur atom is nucleophilic and can be alkylated with alkyl halides to form a thioimidate salt. This transformation can alter the electronic properties and steric profile of the molecule.
Conversion to Carboxamides: The carbothioamide can be converted to its corresponding carboxamide (R-NH-C(=O)-NR'R'') through oxidative or hydrolytic methods.
Cyclization Reactions: Thiosemicarbazones, which are related to carbothioamides, are known to undergo cyclization reactions with various reagents to form heterocyclic systems like thiazoles. nih.govresearchgate.net Similar reactivity could be explored for the carbothioamide group to construct more complex, rigid scaffolds.
Advanced Spectroscopic and Structural Characterization Techniques for N Benzyl 2 Ethylpiperidine 1 Carbothioamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct hydrogen environments and their neighboring protons. For N-benzyl-2-ethylpiperidine-1-carbothioamide, the spectrum would display characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons of the 2-ethylpiperidine (B74283) ring system. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the aromatic carbons, the benzylic carbon, the piperidine (B6355638) ring carbons, the ethyl group carbons, and a distinct downfield signal for the thiocarbonyl (C=S) carbon, typically found in the 180-210 ppm range. researchgate.net
¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms. Two distinct signals would be expected: one for the piperidine ring nitrogen and another for the thioamide nitrogen. The chemical shift of the thioamide nitrogen would be influenced by the partial double bond character of the C-N bond, providing insight into rotational barriers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Benzyl-CH₂ | ~4.8 - 5.2 | ~50 - 55 | Appears as a singlet or AB quartet depending on chirality and rotation. |
| Benzyl-Aromatic | ~7.2 - 7.4 | ~127 - 138 | Multiple signals for ortho, meta, and para positions. |
| Piperidine-H2 | ~5.5 - 5.9 | ~58 - 62 | Chiral center, complex multiplicity. |
| Piperidine-H3, H4, H5 | ~1.5 - 2.0 | ~20 - 35 | Overlapping multiplet signals. |
| Piperidine-H6 | ~3.0 - 4.0 | ~45 - 50 | Diastereotopic protons with complex splitting. |
| Ethyl-CH₂ | ~1.6 - 1.9 | ~25 - 30 | Diastereotopic protons, likely a complex multiplet. |
| Ethyl-CH₃ | ~0.8 - 1.0 | ~10 - 15 | Triplet signal. |
| C=S (Thiocarbonyl) | N/A | ~190 - 205 | Characteristic downfield shift for a thioamide. |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons within the ethyl group (CH₂ to CH₃) and tracing the connectivity around the entire piperidine ring, from H2 through H6. iau.ir
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. epfl.ch This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal for the benzylic CH₂ would show a cross-peak to its corresponding carbon signal around 50-55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for connecting different fragments of the molecule. youtube.com Key correlations would include:
The benzylic CH₂ protons to the thiocarbonyl carbon (C=S), confirming the N-benzyl-carbothioamide linkage.
The benzylic CH₂ protons to the aromatic carbons of the benzyl ring.
The piperidine H2 and H6 protons to the thiocarbonyl carbon, confirming the piperidine-carbothioamide connection.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is critical for determining stereochemistry and preferred conformations. For example, correlations between the benzylic protons and the H2/H6 protons of the piperidine ring would help define the orientation of the benzyl group relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. semanticscholar.org For this compound (C₁₅H₂₂N₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
ESI is a soft ionization technique well-suited for moderately polar, non-volatile molecules. In positive ion mode, the compound would primarily be observed as the protonated molecular ion, [M+H]⁺. scispace.com This allows for the direct determination of the molecular weight.
Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by GC-MS. nih.gov Analysis would require chemical derivatization to create a more volatile analogue, a process that is often complex and not typically a primary method for structural confirmation of such compounds.
Tandem mass spectrometry involves isolating the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. chemrxiv.org The resulting fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. Key fragmentation pathways for this compound would be expected to include: nih.gov
Loss of the benzyl group: Cleavage of the N-CH₂ bond to produce the highly stable tropylium (B1234903) cation at m/z 91.
Piperidine ring fragmentation: Characteristic losses corresponding to sections of the piperidine ring.
Loss of the ethyl group: Cleavage of the C-C bond at the 2-position of the piperidine ring.
Table 2: Predicted Key Fragments in MS/MS Analysis of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 263.16 | [M+H]⁺ | Protonated molecular ion |
| 91.05 | [C₇H₇]⁺ | Cleavage of the N-CH₂ bond (Tropylium ion) |
| 172.11 | [M - C₇H₇]⁺ | Loss of the benzyl group from the molecular ion |
| 112.12 | [C₇H₁₄N]⁺ | Fragment corresponding to the 2-ethylpiperidine moiety |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectrum is a unique fingerprint of a compound, with specific peaks corresponding to the stretching and bending of different bonds.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for the N-benzyl, 2-ethylpiperidine, and carbothioamide moieties. The C=S stretching vibration of the thiourea (B124793) core is a key diagnostic feature, typically appearing in the region of 850-600 cm⁻¹. The C-N stretching vibrations of the carbothioamide group would also be prominent. The presence of the benzyl group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the ethyl and piperidine groups would be observed in the 2975-2850 cm⁻¹ and 1470-1345 cm⁻¹ regions, respectively.
A hypothetical table of the most significant vibrational frequencies for this compound, based on typical values for these functional groups, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2975-2850 |
| Aromatic C=C | Stretching | 1605, 1585, 1500, 1450 |
| Carbothioamide C-N | Stretching | 1550-1480 |
| Aliphatic CH₂ | Bending (Scissoring) | ~1465 |
| Aliphatic CH₃ | Bending (Asymmetric) | ~1450 |
| Aliphatic CH₃ | Bending (Symmetric) | ~1375 |
| Carbothioamide C=S | Stretching | 850-600 |
| Aromatic C-H | Bending (Out-of-plane) | 770-730 and 710-690 |
This is a hypothetical data table based on characteristic functional group frequencies.
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated.
A successful single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its covalent structure and reveal its conformational preferences in the solid state. Key structural parameters that would be determined include the geometry of the piperidine ring (likely a chair conformation), the orientation of the ethyl and N-benzyl substituents, and the planarity of the carbothioamide group. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing, would also be elucidated. While no specific crystal structure for this exact compound has been published, related structures, such as N-benzylquinoline-2-carbothioamide, have been reported with orthorhombic crystal systems. researchgate.net
A hypothetical summary of crystallographic data for this compound is provided below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
This is a hypothetical data table.
Chiral Chromatography (HPLC, GC, SFC) and Polarimetry for Enantiomeric Purity and Absolute Configuration Determination
Due to the presence of a stereocenter at the C2 position of the piperidine ring, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography techniques are essential for the separation and quantification of these enantiomers, thereby determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the primary methods employed for this purpose. The choice of the specific CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
Once the enantiomers are separated, polarimetry can be used to measure the optical rotation of each pure enantiomer. The direction and magnitude of the rotation of plane-polarized light are characteristic properties of a chiral molecule. The specific rotation, [α], is a standardized value that can be used to help assign the absolute configuration (R or S) of the enantiomers, often in conjunction with other techniques like X-ray crystallography of a single enantiomer or by comparing the data to structurally related compounds with known absolute configurations. For example, studies on related N-benzyl piperidine derivatives have successfully used chiral HPLC to separate enantiomers and determine their absolute configurations. uzh.ch
A hypothetical table summarizing the chiral separation and polarimetry data is presented below.
| Parameter | Hypothetical Value (Enantiomer 1) | Hypothetical Value (Enantiomer 2) |
| Chiral Column | Chiralcel OD-H | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) | Hexane/Isopropanol (90:10) |
| Retention Time (min) | 8.5 | 10.2 |
| Specific Rotation [α]D (c=1, CHCl₃) | -25.6° | +25.4° |
| Absolute Configuration | (S) | (R) |
This is a hypothetical data table.
Computational Chemistry and Theoretical Investigations of N Benzyl 2 Ethylpiperidine 1 Carbothioamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can predict regions of high or low electron density, which are crucial for determining chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and calculate molecular orbital energies. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For N-benzyl-2-ethylpiperidine-1-carbothioamide, the HOMO is expected to be localized primarily on the carbothioamide group, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is likely distributed across the benzyl (B1604629) group's aromatic ring, which can accept electron density. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.27 | ELUMO - EHOMO, indicates chemical stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential is expected around the sulfur atom of the carbothioamide group, indicating its role as a primary site for electrophilic interaction.
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions are derived from changes in electron density as electrons are added or removed, allowing for the prediction of sites for nucleophilic, electrophilic, and radical attack. This analysis can pinpoint the specific atoms most likely to participate in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological systems. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.
The single bonds connecting the benzyl group to the piperidine (B6355638) nitrogen and the carbothioamide group to the piperidine ring allow for rotation. However, these rotations are not entirely free and are subject to energy barriers due to steric clashes and electronic effects. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), the rotational barriers can be determined. This information reveals the most stable rotational isomers (rotamers) and the energy required to interconvert between them.
Table 2: Hypothetical Rotational Energy Barriers
| Rotational Bond | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
|---|---|---|
| Piperidine-N—C(benzyl) | 5.8 | 75° |
| Piperidine-N—C(carbothioamide) | 12.3 | 180° (trans) |
Molecular Docking and Ligand-Protein Interaction Prediction (Hypothetical Target Receptors/Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net
Given the structural motifs present in this compound, several hypothetical protein targets could be explored. The piperidine scaffold is a common feature in ligands for various receptors in the central nervous system. rsc.org For instance, docking studies could be performed against targets like sigma receptors or specific enzymes where the carbothioamide group might act as a key interacting moiety. nih.govtandfonline.com
The docking process involves placing the flexible ligand into the binding site of a rigid protein structure and scoring the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. The results would highlight the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyl group and aromatic amino acid residues in the protein's active site. nih.gov
Table 3: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | LYS76, LEU128, ASP184 |
| Hydrogen Bonds | 2 | Sulfur atom with LYS76; Amide N-H with ASP184 |
| Hydrophobic Interactions | 5 | Benzyl ring with PHE183; Ethyl group with VAL64 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational methodology in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel derivatives, thereby guiding the synthesis of more potent and selective molecules. The development of a robust QSAR model involves the calculation of various molecular descriptors, which quantify different aspects of the molecular structure, and the subsequent application of statistical methods to correlate these descriptors with biological activity.
The process typically begins with the generation of a dataset of this compound analogues with experimentally determined biological activities. For each analogue, a wide array of molecular descriptors are calculated. These descriptors can be broadly categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and Verloop's sterimol parameters. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the biological activity with the steric and electrostatic fields surrounding the molecules. researchgate.netresearchgate.net
The predictive power of the developed QSAR model is rigorously evaluated using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov The insights gained from the validated QSAR model can then be used to design new this compound analogues with potentially improved biological activity.
| Descriptor Class | Descriptor | Description |
|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Surface Area | The total surface area of the molecule. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |
| Kappa Shape Indices | Indices that describe different aspects of the molecular shape. |
In Silico Prediction of Potential Metabolic Pathways and Biotransformation Products
In silico methods for predicting the metabolism of xenobiotics, such as this compound, are becoming increasingly valuable in the early stages of drug discovery. These computational approaches can anticipate the metabolic fate of a compound, identifying potential sites of metabolism and the structures of likely metabolites. This information is crucial for understanding the compound's pharmacokinetic profile, including its clearance and potential for forming reactive or toxic metabolites.
The metabolism of this compound is likely to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Computational models for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods use the chemical structure of the substrate to predict its metabolic fate, often by identifying structurally vulnerable sites. Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific CYP enzyme to predict the most likely sites of metabolism.
For this compound, several metabolic pathways can be predicted based on its chemical structure and the known metabolism of related compounds:
N-debenzylation: Cleavage of the bond between the benzyl group and the piperidine nitrogen is a common metabolic pathway for N-benzyl compounds. This would lead to the formation of 2-ethylpiperidine-1-carbothioamide and benzaldehyde, which can be further oxidized to benzoic acid.
Aromatic Hydroxylation: The benzyl group can undergo hydroxylation at the ortho-, meta-, or para-positions of the phenyl ring.
Piperidine Ring Oxidation: The piperidine ring itself is a site for potential oxidation. This can include hydroxylation at various positions on the ring or the formation of an N-oxide. mdpi.com The ethyl substituent on the piperidine ring can also be a site for hydroxylation.
S-oxidation: The sulfur atom of the carbothioamide group is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone.
Modern in silico tools can provide more detailed predictions, including the specific CYP isoforms likely to be involved (e.g., CYP3A4, CYP2C9, CYP2D6). mdpi.comnews-medical.net These predictions are often presented as a ranked list of potential metabolites, along with the likelihood of their formation. This information can guide further in vitro and in vivo metabolic studies to confirm the predicted pathways.
| Metabolic Reaction | Potential Metabolite | Predicted Site of Metabolism |
|---|---|---|
| N-Debenzylation | 2-ethylpiperidine-1-carbothioamide | Piperidine Nitrogen |
| Aromatic Hydroxylation | N-(4-hydroxybenzyl)-2-ethylpiperidine-1-carbothioamide | Para-position of the benzyl ring |
| Piperidine Ring Hydroxylation | N-benzyl-2-ethyl-5-hydroxypiperidine-1-carbothioamide | C5 of the piperidine ring |
| Ethyl Group Hydroxylation | N-benzyl-2-(1-hydroxyethyl)piperidine-1-carbothioamide | Alpha-carbon of the ethyl group |
| N-Oxidation | This compound N-oxide | Piperidine Nitrogen |
| S-Oxidation | This compound S-oxide | Thione Sulfur |
Molecular and Cellular Biological Interactions Research of N Benzyl 2 Ethylpiperidine 1 Carbothioamide
In Vitro Enzyme Inhibition and Activation Profiling via Biochemical Assays
There is no available information on the enzyme kinetics, such as K_i_ or IC_50_ values, for N-benzyl-2-ethylpiperidine-1-carbothioamide. Furthermore, no mechanistic studies have been published that would describe its mode of enzyme modulation (e.g., reversible, irreversible, competitive, or non-competitive).
Ligand-Receptor Binding and Functional Modulation Studies in Cell-Free and Cell-Based Systems
No data from radioligand binding assays to determine the receptor occupancy of this compound could be located. Consequently, there is no research available investigating its effects on receptor coupling and downstream signaling pathways.
Protein-Ligand Interaction Studies using Biophysical Techniques
There are no published studies that have utilized biophysical techniques to investigate the interaction between this compound and any protein targets.
Due to the absence of research on the specified compound, the requested data tables and detailed research findings could not be generated.
Based on a comprehensive search, there is currently no publicly available scientific literature detailing the molecular and cellular biological interactions of the specific chemical compound This compound . Therefore, it is not possible to provide an article with detailed research findings, data tables, and analyses for the requested outline sections (5.3.1 through 5.4.3) for this particular compound.
The requested experimental investigations, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Saturation Transfer Difference (STD) NMR, Chemical Shift Perturbation (CSP) NMR, gene expression profiling, proteomic analysis, and high-content imaging, are highly specific and the resulting data would be unique to the interaction of this compound with its biological targets. Without published research, any attempt to generate such data would be hypothetical and not scientifically accurate.
While research exists for compounds with similar structural motifs, such as N-benzylpiperidines, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of this broader, non-specific information.
To provide the requested article, dedicated laboratory research on this compound would need to be conducted and its results published.
In Vitro Metabolic Stability and Metabolite Identification Studies in Subcellular Fractions (e.g., Microsomes, Cytosol)
Extensive searches of scientific literature and research databases did not yield any specific studies on the in vitro metabolic stability or metabolite identification of this compound. Consequently, no data on its metabolic half-life, clearance rates in subcellular fractions such as microsomes or cytosol, or the specific metabolites formed during its biotransformation is currently available.
While general metabolic pathways for structurally related compounds containing N-benzylpiperidine or carbothioamide moieties have been reported, this information cannot be directly extrapolated to this compound without specific experimental data. The metabolic fate of a compound is highly dependent on its unique chemical structure, including the presence and position of substituents.
Therefore, to determine the metabolic profile of this compound, dedicated in vitro studies using liver microsomes, cytosol, and other relevant subcellular fractions would be required. Such studies would typically involve incubating the compound with these fractions in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions) and monitoring the disappearance of the parent compound over time to determine its stability. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) would be necessary to identify and characterize any resulting metabolites.
Without such dedicated research, any discussion on the metabolic stability and metabolite identification of this compound would be purely speculative and fall outside the scope of scientifically validated information.
Structure Activity Relationship Sar Studies of N Benzyl 2 Ethylpiperidine 1 Carbothioamide and Its Analogues
Design Principles for N-benzyl-2-ethylpiperidine-1-carbothioamide Analogues for SAR Elucidation
The rational design of analogues of this compound for SAR elucidation would systematically dissect the molecule into its three primary components: the benzyl (B1604629) moiety, the 2-ethylpiperidine (B74283) ring, and the carbothioamide linker.
The benzyl group offers a rich canvas for modification to probe interactions with potential biological targets. A systematic approach would involve:
Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, and para positions of the phenyl ring. This would help determine if the electronic nature of the aromatic ring influences biological activity.
Steric Hindrance: Incorporating bulky substituents (e.g., tert-butyl) could reveal whether steric bulk in this region is tolerated or enhances activity by promoting a specific conformation.
Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the benzyl group through the addition of substituents with varying physicochemical properties can provide insights into the nature of the binding pocket.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, could explore the importance of the aromatic system and the potential for additional hydrogen bonding interactions.
A hypothetical data table for such modifications might look as follows:
| Compound ID | Benzyl Moiety Substituent | Position | Predicted Effect on Activity |
| Parent | H | - | Baseline |
| 1a | 4-OCH₃ | para | Potentially increased (electron-donating) |
| 1b | 4-Cl | para | Potentially altered (electron-withdrawing) |
| 1c | 2-F | ortho | Potential conformational restriction |
| 1d | 3-NO₂ | meta | Potentially decreased (strong electron-withdrawing) |
| 1e | Pyridin-4-yl | - | Introduction of H-bond acceptor |
The 2-ethylpiperidine ring provides opportunities to investigate the role of steric bulk and stereochemistry.
Alkyl Chain Length: Varying the length of the alkyl chain at the 2-position (e.g., methyl, propyl, isopropyl) would elucidate the optimal size for this substituent.
Positional Isomers: Moving the ethyl group to the 3- or 4-position of the piperidine (B6355638) ring would determine the importance of the substitution pattern for activity.
Introduction of Other Functional Groups: Incorporating polar groups (e.g., hydroxyl) or other small substituents on the piperidine ring could probe for additional interactions with a target.
The carbothioamide group is a key functional moiety, and its modification can significantly impact biological activity.
Amide Isostere: Replacing the sulfur atom with an oxygen atom to form the corresponding N-benzyl-2-ethylpiperidine-1-carboxamide would reveal the importance of the thiocarbonyl group for activity. The sulfur atom may act as a hydrogen bond acceptor or have specific interactions that an oxygen atom cannot replicate.
Modification of the Nitrogen: Alkylation of the carbothioamide nitrogen (if chemically feasible without rearrangement) could explore the necessity of the N-H proton for hydrogen bonding.
The presence of a chiral center at the 2-position of the piperidine ring necessitates the investigation of stereochemistry.
Enantiomers: The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound would be crucial to determine if the biological activity is stereospecific. A significant difference in activity between the enantiomers would suggest a specific three-dimensional binding mode.
Synthetic Approaches for the Library of this compound Derivatives
A general and efficient synthetic route is essential for generating a library of analogues for SAR studies. The most direct approach for the synthesis of the parent compound and its derivatives involves the reaction of a substituted 2-ethylpiperidine with a corresponding benzyl isothiocyanate.
The synthesis of the requisite 2-ethylpiperidine analogues can be achieved through various established methods in heterocyclic chemistry, potentially starting from substituted pyridines followed by reduction and functionalization.
The synthesis of the benzyl isothiocyanate analogues would typically start from the corresponding benzyl amines. These amines can be converted to isothiocyanates through several methods, a common one being the reaction with thiophosgene (B130339) or a related reagent.
The final coupling reaction would involve stirring the appropriate 2-ethylpiperidine derivative with the desired benzyl isothiocyanate in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature or with gentle heating. Purification would likely be achieved through column chromatography.
Comparative Analysis of Biological Profiles (In Vitro) to Delineate Key Pharmacophoric Elements
In the absence of specific biological data for this compound, a hypothetical in vitro screening cascade would be necessary to build an SAR profile. This would involve:
Primary Screening: Testing the synthesized library of compounds in a relevant biological assay to identify initial "hits" and determine their potency (e.g., IC₅₀ or EC₅₀ values). The choice of assay would depend on the therapeutic area of interest.
Data Analysis and SAR Derivation: The biological data would be compiled and analyzed in conjunction with the structural modifications.
A hypothetical comparative data table might be structured as follows:
| Compound ID | Modification | In Vitro Activity (IC₅₀, µM) |
| Parent | None | 10.5 |
| 1a | 4-OCH₃ on benzyl | 5.2 |
| 1b | 4-Cl on benzyl | 15.8 |
| 2a | 2-methylpiperidine | 25.1 |
| 2b | 2-propylpiperidine | 8.9 |
| 3a | Carboxamide | > 50 |
| 4a | (R)-enantiomer | 2.1 |
| 4b | (S)-enantiomer | 18.4 |
From such hypothetical data, key pharmacophoric elements could be delineated. For instance, the data above would suggest that:
An electron-donating group at the para-position of the benzyl ring is favorable.
Increasing the steric bulk at the 2-position of the piperidine ring to a propyl group is beneficial.
The thiocarbonyl group is essential for activity, as its replacement with a carbonyl abolishes activity.
The biological activity is stereospecific, with the (R)-enantiomer being significantly more potent.
Information regarding is Not Available in Publicly Accessible Scientific Literature.
Following a comprehensive and targeted search of available scientific databases and literature, no specific information was found regarding the structure-activity relationship (SAR) studies of the chemical compound this compound and its direct analogues.
The performed searches aimed to retrieve data for the following sections as per the user's request:
Advanced Mechanistic Investigations of N Benzyl 2 Ethylpiperidine 1 Carbothioamide
Covalent vs. Non-Covalent Binding Mechanisms
To determine the nature of the interaction between N-benzyl-2-ethylpiperidine-1-carbothioamide and its biological targets, a distinction between covalent and non-covalent binding would be essential. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are typically reversible. In contrast, covalent binding involves the formation of a stable chemical bond between the compound and its target, often leading to irreversible inhibition. The carbothioamide functional group contains a sulfur atom that, under certain conditions, could act as a nucleophile or be metabolized to a reactive species capable of forming covalent bonds with electrophilic residues on a target protein.
Investigative approaches would include:
Mass Spectrometry: Analysis of a target protein after incubation with the compound could reveal a mass shift corresponding to the adduction of the compound, confirming covalent binding.
Dialysis Experiments: A simple method where a compound that binds non-covalently will dissociate from its target and be removed during dialysis, while a covalently bound compound will remain attached.
Kinetic Assays: Irreversible, covalent inhibitors often exhibit time-dependent inhibition, which can be distinguished from the rapid equilibrium kinetics of reversible, non-covalent inhibitors.
Allosteric Modulation and Conformational Changes of Biological Targets
Allosteric modulators bind to a site on a target protein that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the activity at the orthosteric site. This compound, with its complex three-dimensional structure, has the potential to interact with such allosteric sites.
Studies to investigate this would involve:
Functional Assays: Measuring the compound's effect on the activity of a target protein in the presence of varying concentrations of the primary ligand. A change in the potency or efficacy of the primary ligand would suggest allosteric modulation.
Biophysical Techniques: Methods such as X-ray crystallography or cryo-electron microscopy could provide direct structural evidence of the compound binding to an allosteric site and the resulting conformational changes in the target protein.
Computational Docking: Molecular modeling studies could predict potential allosteric binding sites and how the compound's interaction might alter the protein's shape and function.
Prodrug Activation Mechanisms via Chemical or Enzymatic Transformation (In Vitro)
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This compound could potentially act as a prodrug, with its carbothioamide group being a site for metabolic transformation.
In vitro studies to explore this would include:
Incubation with Liver Microsomes or Hepatocytes: These preparations contain a wide range of metabolic enzymes. Analysis of the incubation mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS) could identify metabolites of the parent compound.
Specific Enzyme Assays: If a particular metabolic pathway is suspected (e.g., oxidation by cytochrome P450 enzymes), the compound could be incubated with purified enzymes to confirm their role in its transformation. The biological activity of any identified metabolites would then need to be assessed.
Target Engagement Studies within Complex Biological Systems (In Vitro)
Target engagement studies aim to confirm that a compound is interacting with its intended target in a complex biological environment, such as a cell lysate or intact cells.
Methods for in vitro target engagement include:
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.
Activity-Based Protein Profiling (ABPP): This method uses chemical probes to assess the activity of entire enzyme families and can be used in a competitive manner to determine if the compound of interest binds to a specific target.
Investigation of this compound’s Influence on Protein-Protein Interaction Networks
Many cellular processes are controlled by complex networks of protein-protein interactions (PPIs). Small molecules can modulate these interactions, either by inhibiting them or stabilizing them. The structure of this compound may allow it to fit into the interface between two proteins, thereby disrupting their interaction.
Experimental approaches to study the effect on PPIs include:
Co-immunoprecipitation (Co-IP): This technique can be used to determine if the compound disrupts the interaction between a target protein and its binding partners in a cell lysate.
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can measure the kinetics of PPIs in real-time and can be used to quantify the effect of the compound on these interactions.
Yeast Two-Hybrid Screening: This genetic method can be adapted to screen for small molecules that disrupt specific PPIs.
In the absence of specific research on this compound, the generation of data tables with detailed research findings is not possible. The scientific community awaits future studies to potentially elucidate the mechanistic details of this particular compound.
Analytical Methodologies for N Benzyl 2 Ethylpiperidine 1 Carbothioamide in Research Matrices
Development and Validation of Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are the cornerstone for determining the purity of newly synthesized N-benzyl-2-ethylpiperidine-1-carbothioamide and for its quantification in non-biological matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed to separate the target compound from potential impurities, starting materials, and degradation products.
Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (typically mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffered solutions), and detector settings to achieve optimal separation and sensitivity.
Table 1: Illustrative HPLC-UV/PDA Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV/PDA Detection | 254 nm |
For enhanced specificity and confirmation of peak identity, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing a higher degree of confidence in peak identification.
Given the presence of a stereocenter at the 2-position of the piperidine (B6355638) ring, this compound can exist as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly crucial in pharmaceutical research, where enantiomers can exhibit different pharmacological activities.
The separation is achieved using a chiral stationary phase (CSP). Common CSPs are based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of volatile impurities or after derivatization of the main compound. Derivatization can enhance volatility and thermal stability. For instance, silylation of any potential polar functional groups could make the compound more amenable to GC analysis.
A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.
Quantitative Bioanalytical Methods for In Vitro Biological Samples (e.g., Cell Lysates, Culture Media, Enzyme Assay Buffers)
To understand the behavior of this compound in biological systems, sensitive and selective bioanalytical methods are required for its quantification in complex in vitro matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This technique allows for the detection and quantification of picogram to nanogram levels of the analyte in complex biological matrices.
The method involves optimizing the mass spectrometric conditions for the parent ion of this compound and its characteristic product ions. This is typically achieved using electrospray ionization (ESI) in positive ion mode. The transitions from the precursor ion to the product ions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by minimizing interference from matrix components.
Table 3: Hypothetical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition | [M+H]+ → Product Ion |
Effective sample preparation is critical for removing interferences from biological matrices and for concentrating the analyte of interest before LC-MS/MS analysis. The choice of sample preparation technique depends on the nature of the matrix and the analyte.
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. The supernatant containing the analyte is then injected into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is based on the polarity and solubility of the analyte. LLE can provide a cleaner extract compared to PPT.
Solid Phase Extraction (SPE): SPE offers a more selective and efficient way to clean up and concentrate the analyte. It utilizes a solid sorbent packed in a cartridge to retain the analyte while the interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of this compound.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction | Good cleanup, can concentrate the analyte | More labor-intensive, requires larger solvent volumes |
| Solid Phase Extraction | Excellent cleanup, high concentration factor, amenable to automation | More expensive, requires method development |
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research
The development of robust and sensitive analytical methodologies is crucial for the evaluation of this compound in high-throughput screening (HTS) campaigns within research settings. Spectrophotometric and fluorometric assays are particularly well-suited for HTS due to their potential for miniaturization, automation, and rapid data acquisition. nih.govnih.gov The primary goal in developing these assays is to establish a reliable correlation between the concentration of the compound and a measurable optical signal, be it absorbance or fluorescence.
The design of such assays for this compound would necessitate the exploration of its intrinsic chromophoric or fluorophoric properties, or the development of a method to induce a measurable signal through a chemical reaction. Given the presence of the benzyl (B1604629) and piperidine rings, as well as the carbothioamide group, several strategies could be employed.
For spectrophotometric assays, one approach involves charge-transfer complex formation. researchgate.netekb.eg This method relies on the reaction of an electron donor with an electron acceptor to produce a colored complex with a distinct absorption maximum. ekb.eg The carbothioamide moiety, with its sulfur and nitrogen atoms, could potentially act as an electron donor in the presence of a suitable π-acceptor. The development of such an assay would involve optimizing parameters such as the choice of solvent, the concentration of the charge-transfer reagent, reaction time, and temperature to achieve a stable and reproducible signal.
Another potential spectrophotometric method could involve an oxidative coupling reaction. This type of reaction, often used for the determination of pharmaceuticals, could be adapted for this compound. researcher.life The reaction would likely involve the coupling of the compound with a specific reagent in the presence of an oxidizing agent to yield a colored product. The optimization of this assay would focus on selecting the appropriate coupling reagent and oxidant, as well as controlling the pH and reaction conditions to maximize color development and stability.
Fluorometric assays generally offer higher sensitivity compared to spectrophotometric methods. The development of a fluorometric assay for this compound could be approached in several ways. One avenue is to investigate the native fluorescence of the compound. The presence of the aromatic benzyl group suggests that the molecule may exhibit some intrinsic fluorescence. Excitation and emission spectra would need to be recorded to determine the optimal wavelengths for measurement and to assess the quantum yield.
Alternatively, a derivatization reaction could be employed to attach a fluorescent tag to the molecule. This would involve reacting this compound with a fluorogenic reagent that specifically targets a functional group within the molecule. The carbothioamide group, for instance, could be a potential site for such a reaction. The ideal derivatizing agent would be one that is non-fluorescent itself but becomes highly fluorescent upon reaction with the target compound.
The validation of any developed spectrophotometric or fluorometric assay is a critical step to ensure its suitability for HTS. This process would involve assessing several key parameters, as outlined in the following table, to guarantee the reliability and accuracy of the data generated.
| Validation Parameter | Description | Acceptance Criteria for HTS |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | A high correlation coefficient (R² > 0.99) over a defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | The range should encompass the expected concentrations in the screening samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically assessed by recovery studies, with acceptable recovery being within a predefined percentage (e.g., 98-102%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as the relative standard deviation (RSD), which should be low (e.g., < 2%). |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should not show significant interference from other components in the sample matrix. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in parameters like pH, temperature, or reagent concentration. |
The successful development and validation of a spectrophotometric or fluorometric assay for this compound would provide a valuable tool for its rapid and reliable quantification in high-throughput screening applications in a research context.
Emerging Research Frontiers and Future Directions for N Benzyl 2 Ethylpiperidine 1 Carbothioamide
Exploration of Novel Biological Targets for Academic Inquiry
The therapeutic potential of any compound is fundamentally linked to its molecular targets. For N-benzyl-2-ethylpiperidine-1-carbothioamide, a key frontier of research is the comprehensive identification and validation of its biological targets. The piperidine (B6355638) scaffold is a common feature in a multitude of approved drugs and clinical candidates, known to interact with a diverse range of protein classes. encyclopedia.pubnih.govnih.gov Similarly, carbothioamide moieties are recognized for their chemical reactivity and ability to engage in various biological interactions. evitachem.com
Future academic inquiry should prioritize unbiased screening approaches to elucidate the target profile of this compound. Methodologies such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid screening could be employed to identify direct binding partners.
Table 1: Potential Biological Target Classes for this compound Based on Scaffold Analysis
| Target Class | Rationale for Investigation | Representative Examples of Targets for Piperidine Derivatives |
| Enzymes | The carbothioamide group can act as a zinc-binding group or a covalent modifier of cysteine residues. | Histone Deacetylases (HDACs), Acetylcholinesterase (AChE), Monoacylglycerol Lipase (MAGL) nih.govunisi.it |
| G-Protein Coupled Receptors (GPCRs) | The piperidine ring is a classic scaffold for ligands of various GPCRs, influencing neurological and metabolic pathways. | Dopamine Receptors, Serotonin Receptors, Opioid Receptors |
| Ion Channels | Piperidine derivatives have been shown to modulate the activity of various ion channels, impacting neuronal excitability. | Sodium Channels, Potassium Channels, Calcium Channels |
| Microbial Targets | Carbothioamides and their derivatives have reported antimicrobial and antifungal activities. ijnrd.org | Bacterial cell wall synthesis enzymes, Fungal membrane proteins |
Subsequent validation of these potential targets through cellular and biochemical assays will be crucial. This exploration could uncover novel mechanisms of action and open new therapeutic avenues for conditions ranging from neurodegenerative diseases to infectious agents, building on the diverse activities reported for related N-benzyl piperidine compounds. nih.govnih.gov
Development of this compound as a Chemical Biology Probe for Mechanistic Studies
Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical biology probe. A chemical probe is a small molecule used to study biological systems by selectively engaging a specific target. The development of such a probe would require the synthesis of analogues with functionalities suitable for labeling, such as an azide (B81097) or alkyne for click chemistry, or a biotin (B1667282) tag for affinity purification.
The utility of such a probe would be multifaceted:
Target Engagement Studies: To confirm the interaction of the compound with its putative targets in a cellular context.
Elucidation of Biological Pathways: To pull down protein complexes associated with the target, providing insights into its function and regulation.
Imaging Applications: Fluorescently tagged versions of the compound could be used to visualize the subcellular localization of its target.
This approach would not only validate the compound's mechanism of action but also contribute to a deeper understanding of the biological roles of its targets.
Integration with Systems Biology and Network Pharmacology Approaches in Preclinical Research
The "one-drug, one-target" paradigm is increasingly being supplemented by a more holistic understanding of drug action. Systems biology and network pharmacology offer powerful frameworks for analyzing the complex interactions of a drug within a biological system. For this compound, these approaches can be applied in preclinical research to:
Predict Polypharmacology: In silico tools and experimental data can be integrated to predict the multiple targets that the compound might modulate. This is particularly relevant for piperidine derivatives, which are known for their multi-target activities. nih.gov
Construct Drug-Target-Disease Networks: By mapping the interactions of the compound with its targets and the association of these targets with various diseases, it is possible to identify potential new therapeutic indications or to anticipate potential off-target effects.
Analyze Perturbations in Cellular Networks: High-throughput 'omics' technologies (genomics, proteomics, metabolomics) can be used to measure the global changes in a cell or organism upon treatment with the compound. This data can then be used to build models of how the compound affects cellular signaling and metabolic networks.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be prospectively applied to the study of this compound in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogues are synthesized and tested, ML algorithms can be used to build models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
De Novo Drug Design: Generative AI models can be trained on large databases of chemical structures and their properties to design novel molecules with desired characteristics. Such models could be used to generate new piperidine-carbothioamide derivatives with improved potency, selectivity, or pharmacokinetic properties.
In Silico ADMET Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govnih.gov Applying these models to this compound early in the research process can help to identify potential liabilities and guide the design of analogues with better drug-like properties.
Table 2: Application of AI/ML in the Future Development of this compound
| AI/ML Application | Objective | Potential Impact |
| QSAR | Predict biological activity of new analogues. | Accelerate the optimization of lead compounds. |
| Generative Models | Design novel compounds with desired properties. | Expand the chemical space around the core scaffold. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. |
| Target Prediction | Identify potential biological targets based on chemical structure. | Guide initial biological screening efforts. |
Collaborative and Interdisciplinary Research Opportunities in Chemical Sciences and Beyond
The comprehensive investigation of this compound will necessitate a collaborative and interdisciplinary approach. Key opportunities for collaboration exist between:
Medicinal and Synthetic Chemists: To design and synthesize novel analogues for structure-activity relationship studies and for the development of chemical probes.
Pharmacologists and Biochemists: To conduct in vitro and in vivo studies to characterize the compound's biological activity and mechanism of action.
Computational Biologists and Data Scientists: To apply systems biology and AI/ML approaches for target prediction, network analysis, and compound design.
Structural Biologists: To determine the three-dimensional structure of the compound in complex with its target(s), providing a molecular basis for its activity and guiding further optimization.
Such interdisciplinary collaborations will be essential to fully unlock the scientific and potential therapeutic value of this compound and to navigate the complexities of modern drug discovery and development.
Q & A
Q. What are the recommended synthetic pathways for N-benzyl-2-ethylpiperidine-1-carbothioamide, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Oxidation/Reduction: Use oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., LiAlH4) to modify intermediate functional groups .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C optimize reaction rates while minimizing side products. Lower temperatures (<40°C) may be required for stereochemical control .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC or HPLC .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and light. Label with CAS number and hazard symbols .
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and carbonyl/thioamide groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 303.15) and fragmentation patterns .
- X-ray Crystallography: Use SHELX software for crystal structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?
Methodological Answer:
- Assay Selection: Use fluorogenic substrates or colorimetric assays (e.g., Mosmann’s MTT assay ) for cytotoxicity profiling.
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to calculate IC50 values. Include positive controls (e.g., known inhibitors) .
- Kinetic Studies: Monitor enzyme inhibition via stopped-flow spectroscopy or microcalorimetry to derive Ki and mechanism of action .
Q. How should contradictory data in biological activity studies be analyzed?
Methodological Answer:
- Reproducibility Checks: Validate assays across ≥3 independent replicates. Control for variables (e.g., cell passage number, solvent batch) .
- Statistical Frameworks: Apply ANOVA or Bayesian modeling to distinguish noise from true discrepancies. Use cheminformatics tools (e.g., PubChem BioAssay ) to cross-reference activity data .
- Structural Insights: Compare crystallographic data (e.g., ligand-protein docking via SHELX ) with SAR trends to resolve mechanistic conflicts .
Q. What strategies optimize the compound’s coordination chemistry for metal-complex studies?
Methodological Answer:
- Ligand Design: The thioamide group acts as a bidentate ligand. Pre-treat with base (e.g., NaH) to deprotonate for stronger metal binding .
- Metal Selection: Test transition metals (e.g., Cu<sup>II</sup>, Pt<sup>II</sup>) for redox-active complexes. Monitor stability via UV-Vis (λmax shifts) .
- Stoichiometry Analysis: Use Job’s plot method with varying ligand:metal ratios to determine binding mode (1:1 vs. 1:2) .
Q. How can computational methods enhance understanding of its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or PubChem tools to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Validate with experimental IC50 data .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
